2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole
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Description
The compound “2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives involves using a template such as pyrimidifen according to the principle of bioisosterism . This process involves the design and synthesis of a series of pyrimidinamine derivatives .Molecular Structure Analysis
The molecular structure of pyrimidinamine derivatives is complex and involves various substituents. For example, one of the compounds synthesized in a study had the structure (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidinamine derivatives are complex and require careful control of conditions. The reactions involve the use of various reagents and catalysts .Mechanism of Action
Biochemical Pathways
The affected pathway is the mitochondrial electron transport chain, specifically at the level of complex I . The downstream effects include a decrease in ATP production, leading to energy depletion within the cell and ultimately cell death .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoromethyl sulfur (-scf3), difluoromethyl sulfur (-scf2h), and trifluoroethyl sulfur (cf3ch2s-), can greatly improve the lipophilic pharmacokinetic properties of drug molecules .
Result of Action
The result of the compound’s action is the death of the target cells due to energy depletion . This makes it an effective pesticide, with excellent acaricidal activity .
Future Directions
Properties
IUPAC Name |
2-[6-(difluoromethyl)pyrimidin-4-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3/c14-13(15)11-5-12(17-8-16-11)18-6-9-3-1-2-4-10(9)7-18/h5,8-10,13H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNCAHZYCYSTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)C3=NC=NC(=C3)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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